![molecular formula C11H17ClO3 B12608900 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol CAS No. 651325-30-3](/img/structure/B12608900.png)
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol is a chemical compound with the molecular formula C10H15ClO2 It is characterized by the presence of a chloro group, an oxane ring, and a hexynol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexynol Chain: The initial step involves the formation of the hexynol chain through a series of reactions, such as alkylation and reduction.
Introduction of the Oxane Ring: The oxane ring is introduced through a cyclization reaction, which may involve the use of a suitable catalyst and specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The chloro group and oxane ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol: Similar structure with a bromo group instead of a chloro group.
1-Chloro-6-[(tetrahydro-2H-pyran-2-yl)oxy]hex-3-yn-2-ol: Similar structure with a tetrahydropyran ring instead of an oxane ring.
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-1-ol: Similar structure with a hydroxyl group at a different position.
Uniqueness
1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol is unique due to its specific combination of functional groups and structural features. The presence of the chloro group, oxane ring, and hexynol chain imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
651325-30-3 |
|---|---|
Fórmula molecular |
C11H17ClO3 |
Peso molecular |
232.70 g/mol |
Nombre IUPAC |
1-chloro-6-(oxan-2-yloxy)hex-3-yn-2-ol |
InChI |
InChI=1S/C11H17ClO3/c12-9-10(13)5-1-3-7-14-11-6-2-4-8-15-11/h10-11,13H,2-4,6-9H2 |
Clave InChI |
BPWMKKKXWLATAF-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCC#CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


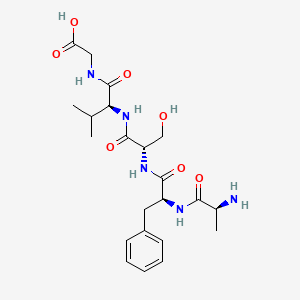
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)
![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
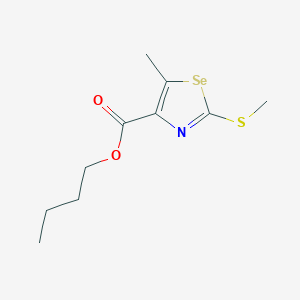
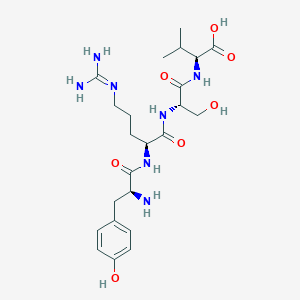
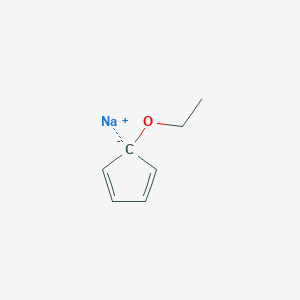
![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
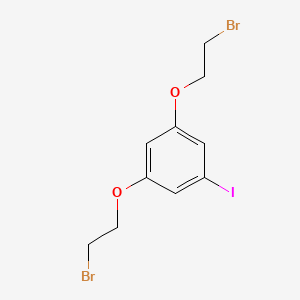
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
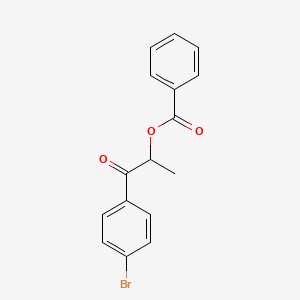
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
